2-{5-[1-(4-ethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
Description
Properties
IUPAC Name |
(4-ethoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-2-25-14-6-4-12(5-7-14)18(24)23-10-13(11-23)17-21-16(22-26-17)15-19-8-3-9-20-15/h3-9,13H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFLUZBEHCCWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[1-(4-ethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a complex heterocyclic molecule that incorporates a pyrimidine ring, an oxadiazole moiety, and an azetidine structure. This combination of features positions it as a potentially significant candidate in medicinal chemistry, particularly for its biological activities. Pyrimidine derivatives are known for their roles in various biological processes and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Pyrimidine Ring | A six-membered ring with two nitrogen atoms at positions 1 and 3. |
| Azetidine Moiety | A four-membered ring containing one nitrogen atom. |
| Oxadiazole Group | A five-membered ring containing two nitrogen atoms. |
This unique structural arrangement may enhance the compound's pharmacological profile compared to traditional pyrimidines.
Biological Activities
Research indicates that modifications on the pyrimidine structure can significantly enhance bioactivity. Some of the key biological activities associated with this compound include:
- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains, including those classified under the ESKAPE pathogens.
- Antitumor Activity: The compound may exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
A study highlighted the antibacterial properties of similar pyrimidine derivatives, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The presence of functional groups like the oxadiazole may contribute to this activity by enhancing interactions with microbial targets.
Antitumor Activity
In vitro assays have demonstrated that compounds related to this compound can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Case Studies
- Antimicrobial Screening: In a comparative study involving various pyrimidine derivatives, the compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential for further development .
- Cytotoxicity Assays: The compound was tested against several human cancer cell lines. The results indicated significant cytotoxicity in 2D culture assays, but reduced effectiveness in 3D culture models, suggesting a need for further exploration of its mechanisms and optimization for therapeutic use .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors within microbial or tumor cells. The azetidine ring's strain-driven reactivity may facilitate these interactions, potentially leading to inhibition of critical biological pathways.
Chemical Reactions Analysis
Pyrimidine Core Formation
Pyrimidine derivatives are typically synthesized via cyclocondensation reactions . For example, β-keto esters and amidines undergo ultrasound-promoted cyclocondensation to form substituted pyrimidines . A three-component coupling reaction catalyzed by ZnCl₂ can also generate disubstituted pyrimidines in a single step, using amidines and aldehydes as starting materials .
Azetidine Moiety Incorporation
Azetidine rings are often introduced via alkylation reactions . Amidines or substituted piperazines can undergo alkylation with alkyl halides (e.g., bromoacetaldehyde diethyl acetal) under basic conditions to form azetidin-3-yl derivatives .
Coupling Strategies
Final assembly involves coupling the pyrimidine core with the oxadiazole and azetidine moieties. This may require nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling to link substituents .
Chemical Reactivity
The compound’s reactivity stems from its heterocyclic structure and substituents:
Nucleophilic Substitution Reactions
-
Pyrimidine ring : Electrophilic positions (e.g., C-2, C-4, C-6) may undergo substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions .
-
Oxadiazole ring : The electron-deficient oxadiazole can participate in Michael addition or 1,3-dipolar cycloadditions (e.g., with azides) .
Cycloaddition Reactions
The oxadiazole moiety may act as a dipole in cycloadditions (e.g., [4+2] Diels-Alder reactions), forming fused heterocycles. Ultrasound-assisted conditions can enhance reaction rates .
Hydrolysis and Aqueous Reactivity
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Azetidine ring : Susceptible to hydrolysis under acidic/basic conditions, potentially opening the ring to form β-amino acids .
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Sulfonyl groups : Stable under aqueous conditions unless subjected to strong nucleophiles (e.g., hydrazines).
Alkylation and Acylation Reactions
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Pyrimidine : Alkylation at nitrogen positions (e.g., using alkyl halides) may modify its electronic properties .
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Azetidine : Acylation with acetic anhydride can introduce functional groups (e.g., amides) for further derivatization .
Substituent Effects
The 4-ethoxybenzoyl group on azetidine likely enhances electron donation, influencing reactivity at the oxadiazole and pyrimidine rings. Electron-withdrawing groups (e.g., sulfonyl) may stabilize intermediates in substitution reactions .
Stability and Reaction Conditions
Q & A
Basic: What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole ring in this compound?
Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides or esters). For example, in analogous compounds, the oxadiazole core is formed by reacting an amidoxime intermediate with a carbonyl-containing azetidine derivative under thermal or microwave-assisted conditions . Key steps include:
- Amidoxime preparation : React nitriles with hydroxylamine hydrochloride.
- Cyclization : Use coupling agents like HATU or EDCI to activate the carboxylic acid group of the azetidine-4-ethoxybenzoyl moiety, followed by cyclization with the amidoxime.
- Purification : Column chromatography or recrystallization to isolate the product .
Basic: How can the molecular structure of this compound be validated post-synthesis?
Answer:
A multi-technique approach is essential:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure using programs like SHELXL for refinement .
- NMR spectroscopy : Confirm substituent connectivity via - and -NMR, focusing on oxadiazole (C=N) and pyrimidine (aromatic protons) signatures.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy (e.g., exact mass matching within 3 ppm error) .
Advanced: What strategies are used to assess this compound’s potential as a G protein-coupled receptor (GPCR) modulator?
Answer:
Given structural similarities to known GPCR agonists (e.g., S1P1 in ), employ:
- Radioligand binding assays : Use transfected HEK293 cells expressing human S1P1 receptors. Measure displacement of -labeled agonists (e.g., S1P) to determine IC values .
- Functional assays : Monitor intracellular calcium flux or cAMP levels via BRET/FRET biosensors to quantify EC and efficacy .
- Selectivity profiling : Screen against related receptors (S1P2–5, 5-HT subtypes) to identify off-target effects .
Advanced: How can researchers optimize metabolic stability while retaining target affinity?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the 4-ethoxybenzoyl moiety to reduce cytochrome P450-mediated oxidation .
- Azetidine ring engineering : Replace the azetidine with a piperidine or morpholine ring to alter steric and electronic profiles, as seen in related oxadiazole derivatives .
- In vitro ADME assays : Test metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Advanced: What computational approaches support SAR studies for this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., S1P1’s hydrophobic pocket) .
- QM/MM simulations : Analyze oxadiazole ring aromaticity and hydrogen-bonding capacity with residues like Arg292 in S1P1 .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification (e.g., ethoxy → methoxy groups) .
Basic: What analytical techniques are critical for purity assessment during synthesis?
Answer:
- HPLC-UV/HRMS : Detect impurities (<0.5% area) using C18 columns with acetonitrile/water gradients .
- Elemental analysis : Confirm C, H, N composition within ±0.4% theoretical values.
- Melting point determination : Compare to literature values for crystalline intermediates .
Advanced: How are in vivo pharmacokinetic properties evaluated for this compound?
Answer:
- Rodent studies : Administer via oral gavage or IV injection. Collect plasma samples at timed intervals for LC-MS/MS analysis to calculate bioavailability (F%), half-life (t), and clearance (CL) .
- Tissue distribution : Use radiolabeled -analogs to quantify accumulation in target organs (e.g., brain, liver) .
Advanced: What structural analogs of this compound have shown promise in preclinical models?
Answer:
- CS 2100 : An S1P1 agonist (EC = 4.0 nM) with a similar 1,2,4-oxadiazole-azetidine scaffold .
- DS-8500a : A GPR119 agonist featuring a 1,2,4-oxadiazole-pyrimidine core, demonstrating oral bioavailability and glucose-lowering effects .
- Modifications : Replacement of the ethoxy group with cyclopropylcarbonyl (as in DS-8500a) improved metabolic stability .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Waste disposal : Follow EPA guidelines for halogenated organic waste, given the compound’s aromatic/heterocyclic content .
Advanced: How can researchers resolve contradictory data in receptor binding vs. functional assays?
Answer:
- Orthosteric vs. allosteric effects : Perform Schild analysis to distinguish competitive antagonism from allosteric modulation .
- Receptor reserve assessment : Use irreversible antagonists (e.g., alkylating agents) to quantify spare receptors and validate functional potency .
- Biophysical techniques : Surface plasmon resonance (SPR) or ITC to measure binding kinetics (k/k) independently of cellular signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
